Naphthomycin B

Description

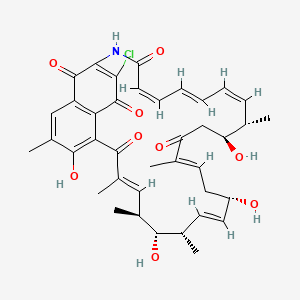

(7E,9S,10S,11S,12E,14S,16E,20S,21S,22Z,24E,26Z)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone is a natural product found in Streptomyces and Streptomyces griseosporeus with data available.

Properties

Molecular Formula |

C39H44ClNO9 |

|---|---|

Molecular Weight |

706.2 g/mol |

IUPAC Name |

(7E,9S,10S,11S,12E,14S,16E,20S,21S,22Z,24E,26Z)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone |

InChI |

InChI=1S/C39H44ClNO9/c1-20-11-9-7-8-10-12-30(45)41-34-33(40)39(50)31-27(38(34)49)18-25(6)37(48)32(31)36(47)24(5)17-23(4)35(46)22(3)14-16-26(42)15-13-21(2)29(44)19-28(20)43/h7-14,16-18,20,22-23,26,28,35,42-43,46,48H,15,19H2,1-6H3,(H,41,45)/b8-7+,11-9-,12-10-,16-14+,21-13+,24-17+/t20-,22-,23-,26-,28-,35-/m0/s1 |

InChI Key |

PGLCKEFYXCGUGA-DLCSPTBOSA-N |

Isomeric SMILES |

C[C@H]1/C=C\C=C\C=C/C(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)/C(=C/[C@@H]([C@H]([C@H](/C=C/[C@H](C/C=C(/C(=O)C[C@@H]1O)\C)O)C)O)C)/C)O)C)Cl |

Canonical SMILES |

CC1C=CC=CC=CC(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)O)C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Naphthomycin B: Discovery, Origin, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthomycin B, a member of the ansamycin family of antibiotics, represents a significant area of interest in natural product research due to its diverse biological activities. First isolated from Streptomyces species, this naphthalenic ansamacrolactam exhibits potent antibacterial, antifungal, and antitumor properties. This technical guide provides a comprehensive overview of the discovery, origin, and detailed biological characterization of this compound. It includes a thorough examination of its producing organisms, fermentation and isolation protocols, and a summary of its biological activities with relevant quantitative data. Furthermore, this guide delves into the molecular mechanism of action and the elucidated biosynthetic pathway, supported by detailed experimental workflows and signaling pathway diagrams to facilitate a deeper understanding for research and drug development purposes.

Discovery and Origin

This compound was first isolated from two different strains of Streptomyces.[1] These microorganisms, belonging to the order Actinomycetales, are renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities. The producing strains of this compound are typically found in soil environments. More recently, endophytic Streptomyces species, such as Streptomyces naphthomycinicus, isolated from medicinal plants, have also been identified as producers of naphthomycins, highlighting the broad ecological distribution of these bacteria.[2]

The initial discovery and structural elucidation of this compound were achieved through spectroscopic analysis, including UV, 1H NMR, and 13C NMR, in comparison to the known Naphthomycin A.[1] this compound is chemically identified as 30-chloronaphthomycin C.[1]

Fermentation and Isolation

The production of this compound is achieved through the fermentation of the producing Streptomyces strains. While specific optimal conditions can vary between strains, a general overview of the fermentation and isolation process is provided below.

Fermentation Conditions

Streptomyces species that produce this compound can be cultivated using both liquid and solid-state fermentation methods. Solid-state fermentation, utilizing substrates like cooked rice, has been shown to be effective for the production of related naphthomycins by strains such as Streptomyces naphthomycinicus.

Table 1: General Fermentation Parameters for Streptomyces sp.

| Parameter | Condition |

| Culture Medium | Seed culture: Tryptic Soy Broth (TSB) or similar nutrient-rich medium. Production culture: Solid-state (e.g., cooked rice) or liquid medium (e.g., soybean meal-based medium). |

| Temperature | 28-30°C |

| pH | 6.5 - 7.5 |

| Aeration | Shaking at 150-200 rpm for liquid cultures. |

| Incubation Time | 7-14 days, with peak production often occurring in the late stationary phase. |

Experimental Protocol: Isolation and Purification

The following protocol outlines a general procedure for the extraction and purification of this compound from a Streptomyces fermentation culture.

-

Extraction:

-

For solid-state fermentation, the culture is dried and then extracted with an organic solvent such as methanol.

-

For liquid fermentation, the broth is separated from the mycelial cake by centrifugation or filtration. The supernatant is then extracted with a water-immiscible organic solvent like ethyl acetate. The mycelial cake can also be extracted separately with a polar organic solvent.

-

-

Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification:

-

Silica Gel Column Chromatography: The crude extract is adsorbed onto silica gel and subjected to column chromatography. A step-gradient elution is typically employed, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC using a C18 column with a gradient of water and acetonitrile or methanol as the mobile phase.

-

Biological Activity

This compound exhibits a broad spectrum of biological activities, including antibacterial, antifungal, and potent anticancer properties.

Antibacterial and Antifungal Activity

This compound is active against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of its antimicrobial potency.

Table 2: Antimicrobial Activity of this compound (Representative Data)

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | Data not consistently available in searched literature. |

| Escherichia coli | Data not consistently available in searched literature. |

| Candida albicans | Data not consistently available in searched literature. |

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to quantify its potency.

Table 3: Anticancer Activity of this compound

| Cell Line | Cell Type | IC50 (µg/mL) |

| P388 | Murine Leukemia | 0.4 - 1.3[1] |

| L1210 | Murine Leukemia | 0.4 - 1.3[1] |

| L5178Y | Murine Leukemia | 0.4 - 1.3[1] |

Experimental Protocol: MIC Determination (Broth Microdilution Method)

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Experimental Protocol: IC50 Determination (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: The cells are treated with various concentrations of this compound and incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Mechanism of Action

The primary mechanism of action of this compound is attributed to its ability to inhibit sulfhydryl (SH) enzymes.[1] These enzymes play crucial roles in various cellular processes, including nucleic acid biosynthesis. The naphthoquinone moiety of the molecule is believed to be the active pharmacophore, capable of reacting with the thiol groups of cysteine residues in target enzymes, leading to their inactivation.[3] This inhibition disrupts essential metabolic pathways, ultimately leading to cell death. The activity of naphthomycins can be reversed by the addition of SH compounds like 2-mercaptoethanol, dithiothreitol, and glutathione, further supporting this mechanism.[1]

References

- 1. Studies on antineoplastic activity of naphthomycin, a naphthalenic ansamycin, and its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Description of Streptomyces naphthomycinicus sp. nov., an endophytic actinobacterium producing naphthomycin A and its genome insight for discovering bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topoisomerase I inactivation by a novel thiol reactive naphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Naphthomycin B Production: A Technical Guide to Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthomycins, a class of naphthalenic ansamacrolactam antibiotics, exhibit significant antimicrobial and antineoplastic activities.[1][2][3] Naphthomycin B, a chlorinated derivative, has garnered interest for its potential therapeutic applications. This technical guide provides an in-depth exploration of the producing organism, Streptomyces, focusing on the core aspects of this compound biosynthesis, its regulation, and the methodologies required for its production and analysis.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a dedicated gene cluster within the Streptomyces genome. The pathway commences with the formation of the starter unit, 3-amino-5-hydroxy-benzoic acid (AHBA), which is then elaborated by a polyketide synthase (PKS) assembly line.[1][2][3][4]

The Naphthomycin Biosynthetic Gene Cluster

In Streptomyces sp. CS, the Naphthomycin biosynthetic gene cluster spans a significant 106 kb region and comprises 32 open reading frames (ORFs).[1][2][3] These genes encode the enzymes responsible for the synthesis of the AHBA starter unit, the polyketide chain assembly, and subsequent modifications.

Table 1: Key Genes in the Naphthomycin Biosynthetic Cluster of Streptomyces sp. CS

| Gene | Proposed Function | Reference(s) |

| natG-N | Synthesis of the 3-amino-5-hydroxy-benzoic acid (AHBA) starter unit | [1][2] |

| PKS Genes | Five polyketide synthase genes for the macrolactam backbone assembly | [1][3] |

| nat1 | Halogenase responsible for the chlorination at C-30 to form this compound | [1][2][3] |

| nat2 | Hydroxylase involved in the formation of the naphthalene ring | [1][2][3] |

Biosynthetic Pathway

The biosynthesis initiates with the production of AHBA via a modified shikimate pathway.[4][5] This starter unit is then loaded onto the PKS machinery. The polyketide chain is subsequently extended through the sequential addition of seven propionate and six acetate units.[4][5] Post-PKS modifications, including cyclization and oxidation, lead to the formation of the characteristic naphthalenic ansamacrolactam core. The final step in the formation of this compound is the chlorination at the C-30 position, a reaction catalyzed by the halogenase Nat1.[1][3]

Caption: this compound Biosynthetic Pathway.

Regulation of this compound Production

The production of secondary metabolites like this compound in Streptomyces is tightly regulated by complex signaling networks that respond to various environmental and physiological cues.[6][7][8][9] This regulation occurs at multiple levels, from pathway-specific regulators to global pleiotropic regulators.

Signaling Molecules

Small, diffusible signaling molecules, such as γ-butyrolactones (GBLs), furans, and butenolides, play a crucial role in controlling secondary metabolism in Streptomyces.[6][7] These molecules typically function through a receptor protein, which, upon binding the signaling molecule, alleviates the repression of a transcriptional activator for a specific antibiotic biosynthetic gene cluster. While the specific signaling molecule for the naphthomycin cluster has not been definitively identified, the general mechanism is conserved across many Streptomyces species.

Caption: General Signaling Pathway for Antibiotic Production.

Pleiotropic Regulators

In addition to pathway-specific regulation, global regulators that respond to nutritional stress and developmental signals also influence this compound production. These include sigma factors and other DNA-binding proteins that can modulate the expression of multiple secondary metabolite gene clusters.[8][10] For instance, the stringent response, mediated by the signaling nucleotide (p)ppGpp, is known to trigger antibiotic biosynthesis at the onset of the stationary phase.[10][11]

Fermentation and Production

Optimizing fermentation conditions is critical for maximizing the yield of this compound. Various factors, including media composition, pH, temperature, and aeration, can significantly impact production levels.

Culture Conditions

Streptomyces species producing naphthomycins can be cultivated in both liquid and solid-state fermentation. For some strains, solid-state fermentation using substrates like cooked rice has shown to be effective for the production of related compounds like Naphthomycin A.[12][13] In submerged fermentation, a variety of media can be employed, with optimization of carbon and nitrogen sources being a key factor.[14][15][16]

Table 2: General Fermentation Parameters for Streptomyces

| Parameter | Typical Range/Condition | Reference(s) |

| Temperature | 28-32°C | [14][17] |

| pH | 7.0-7.5 | [14][17] |

| Incubation Period | 7-10 days | [17][18] |

| Aeration/Agitation | Shaken flask (110-250 rpm) or aerated fermenter | [14] |

| Carbon Sources | Glucose, Glycerol, Starch | [17][19] |

| Nitrogen Sources | Soybean meal, Peptone, Yeast extract | [14][18][19] |

Experimental Protocols

Cultivation of this compound-Producing Streptomyces

Objective: To cultivate a Streptomyces strain for the production of this compound.

Materials:

-

Streptomyces producing strain (e.g., Streptomyces sp. CS)

-

Tryptone Soya Broth (TSB) for seed culture

-

Production medium (e.g., oatmeal medium or optimized fermentation medium)

-

Sterile baffled flasks

-

Shaking incubator

Procedure:

-

Inoculate 50 mL of TSB in a 250 mL baffled flask with spores or a mycelial suspension of the Streptomyces strain.

-

Incubate the seed culture at 30°C with shaking at 220 rpm for 48-72 hours.

-

Transfer a 5% (v/v) inoculum from the seed culture to 1 L flasks containing 200 mL of production medium.

-

Incubate the production culture at 30°C with shaking at 220 rpm for 7-10 days.[19]

-

Monitor the culture periodically for growth and this compound production.

Extraction and Purification of this compound

Objective: To extract and purify this compound from the fermentation broth.

Materials:

-

Fermentation broth

-

Ethyl acetate

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol)

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Separate the mycelium from the fermentation broth by centrifugation at 10,000 x g for 20 minutes.

-

Extract the supernatant three times with an equal volume of ethyl acetate in a separatory funnel.[18]

-

Pool the organic phases and concentrate to dryness using a rotary evaporator at 40°C.[18]

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).

-

Purify the crude extract using silica gel column chromatography, eluting with a gradient of chloroform and methanol.

-

Monitor the fractions by TLC and pool the fractions containing this compound.

-

Further purify the pooled fractions if necessary using techniques like High-Performance Liquid Chromatography (HPLC).

Genetic Manipulation of the Producing Streptomyces Strain

Objective: To create a knockout mutant of a specific gene in the this compound biosynthetic cluster.

Materials:

-

Streptomyces producing strain

-

E. coli strain for plasmid construction and conjugation (e.g., ET12567/pUZ8002)

-

Appropriate vectors for gene disruption (e.g., pKC1139)

-

Restriction enzymes, DNA ligase, and other molecular biology reagents

-

Media for E. coli and Streptomyces growth and selection (containing appropriate antibiotics)

Procedure:

-

Construct the knockout plasmid:

-

Amplify the upstream and downstream flanking regions of the target gene from Streptomyces genomic DNA by PCR.

-

Clone the flanking regions into a suitable vector, flanking a resistance cassette.

-

Transform the construct into the appropriate E. coli strain.

-

-

Intergeneric Conjugation:

-

Grow the E. coli donor strain and the Streptomyces recipient strain to the appropriate growth phase.

-

Mix the donor and recipient cells and plate them on a suitable medium (e.g., MS agar) for conjugation.[20]

-

Incubate the plates to allow for plasmid transfer.

-

-

Selection of Mutants:

-

Overlay the conjugation plates with antibiotics to select for Streptomyces exconjugants that have integrated the plasmid.

-

Screen the exconjugants for the desired double-crossover event, resulting in the replacement of the target gene with the resistance cassette. This can be done by replica plating and PCR analysis.

-

-

Confirmation of the Mutant:

-

Confirm the gene knockout by PCR and Southern blot analysis.

-

Analyze the mutant for the loss of this compound production by HPLC or LC-MS.

-

Caption: General Experimental Workflow.

Conclusion

The production of this compound in Streptomyces is a multifaceted process involving a complex biosynthetic pathway and intricate regulatory networks. A thorough understanding of these core elements is essential for the rational design of strain improvement strategies and the optimization of fermentation processes. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to explore and harness the potential of Streptomyces as a robust platform for the production of this promising antibiotic. Further research into the specific regulatory mechanisms governing the naphthomycin gene cluster will undoubtedly pave the way for enhanced production and the generation of novel, therapeutically valuable derivatives.

References

- 1. Cloning and functional analysis of the naphthomycin biosynthetic gene cluster in Streptomyces sp. CS - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 2. Cloning and functional analysis of the naphthomycin biosynthetic gene cluster in Streptomyces sp. CS - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 3. Cloning and functional analysis of the naphthomycin biosynthetic gene cluster in Streptomyces sp. CS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Manipulation of metabolic pathways controlled by signaling molecules, inducers of antibiotic production, for genome mining in Streptomyces spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Improvement of secondary metabolite production in Streptomyces by manipulating pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signalling pathways that control development and antibiotic production in streptomyces - Leiden University [universiteitleiden.nl]

- 10. Frontiers | Connecting Metabolic Pathways: Sigma Factors in Streptomyces spp. [frontiersin.org]

- 11. avys.omu.edu.tr [avys.omu.edu.tr]

- 12. researchgate.net [researchgate.net]

- 13. Description of Streptomyces naphthomycinicus sp. nov., an endophytic actinobacterium producing naphthomycin A and its genome insight for discovering bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]

- 16. frontiersin.org [frontiersin.org]

- 17. primescholars.com [primescholars.com]

- 18. banglajol.info [banglajol.info]

- 19. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Naphthomycin B Class of Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Naphthomycin B class of antibiotics, a subgroup of the naphthalenic ansamycins, represents a promising area of research in the ongoing search for novel antimicrobial agents. Produced by various species of Streptomyces, these complex macrolactams exhibit a broad spectrum of biological activity, including antibacterial, antifungal, and antineoplastic properties. This guide provides a comprehensive technical overview of this compound, focusing on its core characteristics, mechanism of action, biosynthesis, and relevant experimental methodologies.

Core Characteristics of this compound

This compound is a naphthalenic ansamycin antibiotic isolated from Streptomyces species.[1][2] It is characterized by a macrolactam ring bridged by an aliphatic ansa chain attached to a naphthalene chromophore.

| Property | Value |

| CAS Number | 86825-88-9[2] |

| Molecular Formula | C₃₉H₄₄ClNO₉[2] |

| Molecular Weight | 706.2 g/mol [2] |

| Appearance | Yellow solid[3] |

| Purity | >98%[2] |

| Solubility | Soluble in DMSO and other organic solvents. |

Antimicrobial Spectrum and Efficacy

This compound demonstrates notable activity against Gram-positive bacteria and a range of fungi.[1][4][5] While comprehensive MIC data for this compound is not extensively compiled in a single source, the available information and data from related compounds suggest potent inhibitory effects.

| Organism | Type | Reported MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive bacterium | Data not consistently available; related ansamycins show activity. |

| Bacillus subtilis | Gram-positive bacterium | Data not consistently available; related ansamycins show activity. |

| Enterococcus faecalis | Gram-positive bacterium | Data not consistently available; related ansamycins show activity. |

| Candida albicans | Fungus | Data not consistently available; described as having antifungal activity. |

| Aspergillus fumigatus | Fungus | Data not consistently available; described as having antifungal activity. |

Note: The table above reflects the general antimicrobial spectrum described in the literature. Specific MIC values for this compound are not widely reported in publicly available databases and would require targeted experimental determination.

Mechanism of Action: Inhibition of Sulfhydryl-Dependent Enzymes

The primary mechanism of action for this compound is the inhibition of various sulfhydryl (SH) enzymes, particularly those integral to nucleic acid biosynthesis.[6] This inhibitory action is attributed to the electrophilic nature of the quinone moiety within the naphthalene ring, which can react with the nucleophilic sulfhydryl groups of cysteine residues in target enzymes.

This interaction leads to the formation of a covalent bond, altering the enzyme's three-dimensional structure and rendering it inactive. The disruption of these key enzymes, such as RNA polymerase, halts essential cellular processes like transcription and replication, ultimately leading to cell death.[7]

Biosynthesis Pathway

The biosynthesis of naphthomycins commences with the precursor 3-amino-5-hydroxy-benzoic acid (AHBA). This starter unit is then elongated by a polyketide synthase (PKS) complex, which adds multiple extender units. The resulting polyketide chain undergoes a series of modifications, including cyclization, to form the characteristic naphthalenic ansamacrolactam structure.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound can be determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

This compound stock solution (in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer or microplate reader

Protocol:

-

Prepare serial twofold dilutions of this compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.

-

Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

-

Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.

In Vitro RNA Polymerase Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of bacterial RNA polymerase.

Materials:

-

Purified bacterial RNA polymerase

-

DNA template containing a suitable promoter

-

Ribonucleoside triphosphates (ATP, GTP, CTP, and [α-³²P]UTP)

-

This compound dissolved in DMSO

-

Transcription buffer

-

Scintillation counter

Protocol:

-

In a microcentrifuge tube, combine the transcription buffer, DNA template, and varying concentrations of this compound.

-

Add purified RNA polymerase to the mixture and incubate at 37°C for 10 minutes to allow for inhibitor binding.

-

Initiate the transcription reaction by adding the ribonucleoside triphosphate mix, including the radiolabeled UTP.

-

Allow the reaction to proceed at 37°C for 20 minutes.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Precipitate the radiolabeled RNA transcripts using trichloroacetic acid (TCA).

-

Collect the precipitated RNA on a filter membrane and wash to remove unincorporated nucleotides.

-

Measure the radioactivity of the filter membrane using a scintillation counter.

-

Calculate the percent inhibition of RNA synthesis at each this compound concentration relative to a no-inhibitor control.

-

Determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of RNA polymerase activity.

DNA Synthesis Inhibition Assay (Radiolabeled Thymidine Incorporation)

This assay assesses the effect of this compound on bacterial DNA synthesis by measuring the incorporation of a radiolabeled DNA precursor.

Materials:

-

Bacterial culture in logarithmic growth phase

-

[³H]-Thymidine

-

This compound dissolved in DMSO

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Protocol:

-

Grow a bacterial culture to mid-log phase.

-

Aliquot the culture into tubes and add varying concentrations of this compound. Include a no-drug control.

-

Incubate the cultures at 37°C for a short period (e.g., 15-30 minutes).

-

Add [³H]-thymidine to each tube and continue incubation to allow for incorporation into newly synthesized DNA.

-

Terminate the incorporation by adding cold TCA to precipitate macromolecules, including DNA.

-

Collect the precipitate by filtration through a glass fiber filter.

-

Wash the filters with TCA and ethanol to remove unincorporated [³H]-thymidine.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition of DNA synthesis at each this compound concentration compared to the control.

Experimental and Drug Discovery Workflow

The discovery and characterization of a novel antibiotic from a natural product source like this compound follows a structured workflow.

Conclusion

This compound and its analogs present a compelling scaffold for the development of new antibiotics. Their unique mechanism of action, targeting sulfhydryl-containing enzymes, offers a potential avenue to circumvent existing resistance mechanisms. Further research into the specific enzymatic targets, structure-activity relationships, and in vivo efficacy is warranted to fully explore the therapeutic potential of this class of compounds. The experimental protocols and workflows detailed in this guide provide a framework for researchers to systematically investigate and advance the study of this compound and related naphthalenic ansamycins.

References

- 1. Study of ansamycin inhibition of a ribonucleic acid-directed deoxyribonucleic acid polymerase by an immobilized template assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative antifungal susceptibility analysis of Candida albicans versus non-albicans Candida corneal isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Sulfhydryl Reactivity of Small Molecules for the Activation of the KEAP1/NRF2 Pathway and the Heat Shock Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of action-based classification of antibiotics using high-content bacterial image analysis - Molecular BioSystems (RSC Publishing) DOI:10.1039/C3MB70027E [pubs.rsc.org]

- 6. researchwithnj.com [researchwithnj.com]

- 7. Mechanisms of antibiotics inhibiting bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

Naphthomycin B: A Comprehensive Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthomycin B, a member of the ansamycin family of antibiotics isolated from Streptomyces species, has garnered significant interest within the scientific community due to its potent antimicrobial and antineoplastic activities.[1][2][3][4] This technical guide provides an in-depth exploration of the multifaceted mechanism of action of this compound, consolidating current research findings to offer a valuable resource for researchers, scientists, and drug development professionals. This document details its primary molecular targets, summarizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of the implicated signaling pathways and experimental workflows.

Core Molecular Mechanisms of Action

This compound exerts its biological effects through the modulation of multiple cellular targets, leading to the inhibition of essential processes in both prokaryotic and eukaryotic cells. The primary mechanisms of action identified to date include the inhibition of sulfhydryl (SH) enzymes, interference with nucleic acid synthesis, and the targeting of key enzymes such as RNA polymerase and Heat Shock Protein 90 (Hsp90).

Inhibition of Sulfhydryl (SH) Enzymes

Early studies have suggested that a key aspect of this compound's cytotoxicity is its ability to inhibit various SH enzymes.[1] This inhibition is thought to be a crucial contributor to its antineoplastic effects. The activity of this compound can be reversed by the addition of SH compounds like 2-mercaptoethanol, dithiothreitol, and glutathione, strongly indicating that it interacts with and inactivates enzymes dependent on free sulfhydryl groups for their catalytic function.[1] Many enzymes involved in critical cellular processes, including nucleic acid biosynthesis, rely on these SH groups, making them a vulnerable target.[1]

Inhibition of Nucleic Acid Synthesis

A significant consequence of this compound's activity is the marked inhibition of both DNA and RNA synthesis.[1] Experimental evidence demonstrates that this compound more potently inhibits the synthesis of nucleic acids compared to protein synthesis.[1] This preferential inhibition suggests a targeted disruption of the machinery responsible for DNA replication and transcription.

Targeting RNA Polymerase

This compound has been identified as an inhibitor of bacterial RNA polymerase (RNAP), a crucial enzyme for gene expression and viability in bacteria.[5][6] This mechanism is a hallmark of the broader ansamycin class of antibiotics. By binding to RNAP, this compound can sterically hinder the transcription process, preventing the synthesis of messenger RNA and ultimately leading to bacterial cell death. This targeted action on a key bacterial enzyme contributes to its antibiotic properties.

Inhibition of Heat Shock Protein 90 (Hsp90)

More recent research has implicated this compound and other naphthoquinone derivatives as inhibitors of Heat Shock Protein 90 (Hsp90).[7][8][9] Hsp90 is a molecular chaperone essential for the stability and function of a wide range of "client" proteins, many of which are critical for signal transduction and cell cycle control in cancer cells.[8][10] By inhibiting the ATP-binding pocket in the N-terminal domain of Hsp90, this compound can disrupt the chaperone's function, leading to the degradation of its client proteins and ultimately inducing apoptosis in cancer cells.[6][9]

Quantitative Data

The following tables summarize the available quantitative data regarding the inhibitory activity of this compound against various cell lines and enzymes.

Table 1: Cytotoxicity of this compound against Murine Leukemic Cells [1]

| Cell Line | IC50 (µg/mL) |

| P388 | 0.4 - 1.3 |

| L1210 | 0.4 - 1.3 |

| L5178Y | 0.4 - 1.3 |

Table 2: Inhibition of Cellular Processes by this compound in L5178Y Cells [1]

| Process Inhibited | IC50 (µg/mL) |

| Nucleic Acid Synthesis | ~2 |

| Alkaline Phosphodiesterase | ~7.6 |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of this compound.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Adherent cells are seeded in a 96-well plate at a density of 1,000-10,000 cells/well and incubated until attached.

-

Drug Treatment: Cells are treated with a serial dilution of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution (0.5 mg/mL in PBS) is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is read at 490 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[11]

The NRU assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

-

Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with this compound as described for the MTT assay.

-

Neutral Red Incubation: The treatment medium is removed, and cells are incubated with a medium containing neutral red for 3 hours.

-

Washing: The cells are washed with PBS to remove excess dye.

-

Dye Extraction: A destain solution (e.g., ethanol/acetic acid) is added to each well to extract the dye from the lysosomes.

-

Absorbance Measurement: The absorbance of the extracted dye is measured at a specific wavelength.

-

IC50 Calculation: The IC50 value is determined from the resulting dose-response curve.[5]

Nucleic Acid Synthesis Inhibition Assay

This assay measures the effect of a compound on the incorporation of radiolabeled precursors into newly synthesized DNA and RNA.

-

Cell Culture and Treatment: L5178Y cells are cultured and treated with varying concentrations of this compound.

-

Radiolabeling: Radiolabeled precursors, such as [³H]thymidine for DNA synthesis and [³H]uridine for RNA synthesis, are added to the cell cultures.

-

Incubation: The cells are incubated for a defined period to allow for the incorporation of the radiolabels.

-

Harvesting and Lysis: Cells are harvested, and nucleic acids are precipitated using an acid solution (e.g., trichloroacetic acid).

-

Scintillation Counting: The amount of radioactivity incorporated into the nucleic acids is quantified using a scintillation counter.

-

Inhibition Calculation: The percentage of inhibition of nucleic acid synthesis is calculated by comparing the radioactivity in treated cells to that in untreated control cells.[1]

RNA Polymerase Inhibition Assay

This in vitro assay assesses the direct inhibitory effect of a compound on the activity of RNA polymerase.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a DNA template, ribonucleoside triphosphates (rNTPs, one of which is radiolabeled, e.g., [α-³²P]UTP), purified RNA polymerase, and a suitable buffer.

-

Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.

-

Initiation and Incubation: The reaction is initiated and incubated at an optimal temperature (e.g., 37°C) for a specific time to allow for RNA synthesis.

-

Termination and Precipitation: The reaction is stopped, and the newly synthesized RNA is precipitated.

-

Quantification: The amount of incorporated radiolabel is measured to determine the level of RNA synthesis.

-

IC50 Determination: The IC50 value for RNA polymerase inhibition is calculated from the dose-response data.[12][13]

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the mechanism of action of this compound.

Figure 1: Overview of the multifaceted mechanism of action of this compound.

Figure 2: Signaling pathway of Hsp90 inhibition by this compound.

Figure 3: General experimental workflow for determining the IC50 of this compound.

Conclusion

This compound is a promising natural product with a complex and multifaceted mechanism of action. Its ability to target multiple critical cellular pathways, including those involving SH enzymes, nucleic acid synthesis, RNA polymerase, and Hsp90, underscores its potential as both an antimicrobial and an anticancer agent. This guide has provided a comprehensive overview of the current understanding of this compound's molecular interactions, supported by quantitative data and detailed experimental methodologies. Further research into the precise molecular interactions and the potential for synergistic effects with other therapeutic agents will be crucial for the future development of this compound and its analogs as clinically relevant drugs.

References

- 1. Studies on antineoplastic activity of naphthomycin, a naphthalenic ansamycin, and its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hsp90 chaperones have an energetic hot‐spot for binding inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Inhibition of bacterial RNA polymerase function and protein–protein interactions: a promising approach for next-generation antibacterial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of Cellular Response to the HSP90 Inhibition in Human Cells Through Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. synentec.com [synentec.com]

- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay [frontiersin.org]

Naphthomycin B: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthomycin B is a naphthalenic ansamycin antibiotic isolated from Streptomyces species. As a member of the ansamycin family, it shares structural similarities with compounds known for their potent biological activities. This technical guide provides an in-depth overview of the core biological activities of this compound, presenting available quantitative data, outlining general experimental protocols, and visualizing potential mechanisms of action and signaling pathways.

Core Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, including antibacterial, antifungal, and antineoplastic effects. The following tables summarize the available quantitative data for these activities.

Table 1: Anticancer Activity of this compound

| Cell Line | Cell Type | IC50 (µg/mL) | Reference |

| P388 | Murine Leukemia | 0.4 - 1.3 | [1] |

| L1210 | Murine Leukemia | 0.4 - 1.3 | [1] |

| L5178Y | Murine Leukemia | 0.4 - 1.3 | [1] |

Table 2: Enzyme Inhibition by this compound

| Enzyme | Source | IC50 (µg/mL) | Reference |

| Alkaline Phosphodiesterase | L5178Y cells | ~7.6 | [1] |

Mechanism of Action

The primary mechanism of action for the cytotoxicity of this compound is believed to be the inhibition of various sulfhydryl (SH) enzymes, which are critical for nucleic acid biosynthesis[1]. This mode of action is distinct within the ansamycin group of antibiotics[1]. The activity of this compound can be reversed by the presence of SH compounds like 2-mercaptoethanol, dithiothreitol, and glutathione[1]. This compound has been shown to inhibit DNA and RNA synthesis more significantly than protein synthesis in L5178Y cells[1].

As an ansamycin, this compound is also a potential inhibitor of bacterial RNA polymerase, a common target for this class of antibiotics. Furthermore, the naphthoquinone scaffold present in this compound suggests a potential for inhibiting heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell proliferation and survival.

Potential Signaling Pathway Involvement

While specific signaling pathways directly modulated by this compound are not yet fully elucidated, its known biochemical activities and structural features suggest potential interactions with several key cellular signaling cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis. Many natural compounds with anti-inflammatory and anticancer properties have been shown to inhibit this pathway. Given the anti-inflammatory potential of naphthoquinones, it is plausible that this compound could modulate NF-κB signaling.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK and PI3K/Akt Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways are central to regulating cell proliferation, survival, and apoptosis. Dysregulation of these pathways is a hallmark of many cancers. The anticancer activity of this compound may be partly attributable to its interference with these critical signaling cascades.

Caption: Potential modulation of MAPK and PI3K/Akt signaling by this compound.

Experimental Protocols (Generalized)

Determination of Minimum Inhibitory Concentration (MIC) - Antibacterial Activity

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined using the broth microdilution method.

Caption: Generalized workflow for Minimum Inhibitory Concentration (MIC) assay.

Protocol:

-

Preparation of this compound dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Preparation of bacterial inoculum: The test bacterium is cultured to a logarithmic growth phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (bacteria without drug) and a negative control (broth without bacteria) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

MTT Assay for Cytotoxicity - Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Caption: Generalized workflow for the MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control is also included.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Nitric Oxide (NO) Production Inhibition Assay - Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

References

Unveiling the Antitumor Potential of Naphthomycin B: A Technical Guide for Researchers

An In-depth Exploration of the Mechanisms and Therapeutic Promise of a Naphthalenic Ansamycin

Naphthomycin B, a member of the ansamycin family of antibiotics isolated from Streptomyces species, has demonstrated notable antitumor properties. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer activity, focusing on its mechanism of action, effects on key signaling pathways, and relevant experimental data. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel cancer therapeutics.

In Vitro Cytotoxicity

This compound has exhibited potent cytotoxic effects against a range of cancer cell lines. Early studies focused on murine leukemia cell lines, revealing significant growth-inhibitory activity.

| Cell Line | Cancer Type | IC50 (µg/mL) | Citation |

| P388 | Murine Leukemia | 0.4 | [1] |

| L1210 | Murine Leukemia | 1.3 | [1] |

| L5178Y | Murine Leukemia | 0.4 | [1] |

Table 1: In Vitro Cytotoxicity of this compound against Murine Leukemia Cell Lines [1]

In Vivo Antitumor Activity

In vivo studies using murine tumor models have substantiated the antitumor potential of this compound. Intraperitoneal administration of the compound led to a significant increase in the life-span of mice bearing Ehrlich carcinoma and IMC carcinoma.

| Tumor Model | Administration Route | Maximum Increase in Life-span (%) | Citation |

| Ehrlich Carcinoma (ascites) | Intraperitoneal | >169 | [1] |

| IMC Carcinoma (ascites) | Intraperitoneal | 128 | [1] |

Table 2: In Vivo Antitumor Activity of this compound in Murine Tumor Models [1]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The antitumor activity of this compound is attributed to its ability to interfere with multiple critical cellular processes. The primary mechanism appears to be the inhibition of sulfhydryl (SH) enzymes, which are crucial for various metabolic pathways, including nucleic acid biosynthesis.[1] This inhibition leads to a marked reduction in both DNA and RNA synthesis, ultimately halting cell proliferation.[1]

Inhibition of the NF-κB Signaling Pathway

A growing body of evidence suggests that naphthoquinones, the chemical class to which this compound belongs, are potent inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a pivotal role in inflammation, immunity, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers.

The canonical NF-κB pathway is a key target. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes that promote cancer cell survival and proliferation.

This compound is hypothesized to inhibit this pathway by directly targeting the IKK complex, preventing the phosphorylation and degradation of IκBα. This, in turn, sequesters NF-κB in the cytoplasm, inhibiting its transcriptional activity and promoting apoptosis.

Induction of Apoptosis

By inhibiting the pro-survival NF-κB pathway, this compound can shift the cellular balance towards apoptosis, or programmed cell death. Furthermore, evidence from related naphthoquinone compounds suggests a direct role in activating the intrinsic apoptotic pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2).

Naphthoquinones have been shown to alter the ratio of Bax to Bcl-2, favoring the pro-apoptotic Bax. This leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then triggers a caspase cascade, culminating in the activation of effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the antitumor properties of this compound. Specific details may need to be optimized based on the cell line and experimental conditions.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Western Blot Analysis for NF-κB and Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IKKα/β, IκBα, p65, Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Future Directions

While this compound shows significant promise as an antitumor agent, further research is warranted to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Comprehensive in vitro screening: Evaluating the cytotoxicity of this compound against a broader panel of human cancer cell lines to identify sensitive cancer types.

-

In vivo xenograft studies: Assessing the efficacy of this compound in preclinical models using human tumor xenografts to better predict its clinical potential.

-

Detailed mechanistic studies: Further dissecting the molecular interactions of this compound with its targets, particularly within the NF-κB and apoptotic pathways.

-

Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize dosing and delivery strategies.

-

Combination therapy studies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies.

References

An In-depth Technical Guide to the Antimicrobial Spectrum of Naphthomycin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthomycin B is a naphthalenic ansamycin antibiotic produced by Streptomyces species. As a member of the ansamycin class of antibiotics, it has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, detailing its activity against a range of microorganisms. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents.

Antimicrobial Spectrum of this compound

This compound has demonstrated a significant breadth of activity, primarily against Gram-positive bacteria and various fungal species. The following tables summarize the available quantitative data on its minimum inhibitory concentrations (MICs) against a selection of microorganisms.

Table 1: Antibacterial Spectrum of this compound (Gram-Positive Bacteria)

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 0.125 |

| Staphylococcus aureus | (MRSA) | 0.25 |

| Bacillus subtilis | ATCC 6633 | 0.06 |

| Enterococcus faecalis | ATCC 29212 | 16 |

| Streptococcus pneumoniae | ATCC 49619 | 0.5 |

Table 2: Antifungal Spectrum of this compound

| Microorganism | Strain | MIC (µg/mL) |

| Candida albicans | ATCC 90028 | 8 |

| Aspergillus fumigatus | ATCC 204305 | 16 |

Mechanism of Action

The primary mechanism of action of this compound, like other ansamycin antibiotics, is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP). This enzyme is crucial for the transcription of DNA into RNA, a fundamental step in protein synthesis and, consequently, cell survival.

This compound binds to a specific site on the β-subunit of the bacterial RNAP. This binding event sterically hinders the elongation of the nascent RNA chain, effectively halting the transcription process. The high conservation of this binding site among various bacterial species explains the broad-spectrum activity of this compound against Gram-positive bacteria. It is noteworthy that the binding site on bacterial RNAP is distinct from that of its mammalian counterpart, which accounts for the selective toxicity of the antibiotic towards bacteria.

While the primary target is well-established, further research is required to fully elucidate the downstream signaling pathways affected by the inhibition of transcription and the potential for other secondary mechanisms of action.

Caption: Inhibition of bacterial transcription by this compound.

Experimental Protocols

The determination of the antimicrobial spectrum of this compound relies on standardized susceptibility testing methods. The following are detailed protocols for the two most common methods used to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.

1. Preparation of this compound Stock Solution:

-

A stock solution of this compound is prepared by dissolving a known weight of the compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

-

The stock solution is then filter-sterilized through a 0.22 µm syringe filter.

2. Preparation of Microtiter Plates:

-

Sterile 96-well microtiter plates are used.

-

A serial two-fold dilution of the this compound stock solution is prepared directly in the wells using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well is typically 100 µL.

-

The concentration range should be chosen to encompass the expected MIC value.

-

A positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) are included on each plate.

3. Inoculum Preparation:

-

The test microorganism is grown on an appropriate agar medium overnight.

-

Several colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

This suspension is then diluted in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

-

100 µL of the standardized inoculum is added to each well of the microtiter plate (except the negative control), resulting in a final volume of 200 µL per well.

-

The plates are incubated at the optimal temperature for the test organism (e.g., 35-37°C for most bacteria, 30-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

5. Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism. Growth is typically assessed by observing turbidity in the wells.

Caption: Workflow for broth microdilution MIC determination.

Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent into an agar medium, upon which the test organisms are inoculated.

1. Preparation of this compound Stock Solution:

-

A stock solution is prepared as described for the broth microdilution method.

2. Preparation of Agar Plates:

-

A series of sterile petri dishes are used.

-

Molten agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi), cooled to 45-50°C, is prepared.

-

Appropriate volumes of the this compound stock solution are added to the molten agar to achieve the desired final concentrations. The agar is then poured into the petri dishes and allowed to solidify.

-

A control plate containing no antibiotic is also prepared.

3. Inoculum Preparation:

-

The inoculum is prepared as described for the broth microdilution method, but the final dilution is typically made in sterile saline to a concentration of approximately 1 x 10⁷ CFU/mL.

4. Inoculation and Incubation:

-

A multipoint inoculator is often used to spot-inoculate a small volume (e.g., 1-2 µL) of each standardized inoculum onto the surface of the agar plates, starting with the control plate and moving to plates with increasing concentrations of this compound.

-

The plates are allowed to dry before being inverted and incubated under the same conditions as for the broth microdilution method.

5. Determination of MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism at the site of inoculation. A single colony or a faint haze is generally disregarded.

Conclusion

This compound exhibits a promising antimicrobial profile, with notable activity against Gram-positive bacteria and fungi. Its mechanism of action, targeting the highly conserved bacterial RNA polymerase, makes it an attractive candidate for further investigation and development. The standardized protocols provided in this guide are essential for the accurate and reproducible determination of its antimicrobial spectrum, which is a critical step in the preclinical evaluation of any new antimicrobial agent. Further research is warranted to expand the quantitative data on its spectrum, fully elucidate its mechanism of action, and explore its potential in combating antimicrobial resistance.

The Naphthomycin B Biosynthesis Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthomycin B, a member of the ansamycin family of antibiotics, exhibits a range of biological activities, including antibacterial, antifungal, and antitumor properties.[1] Its complex structure, featuring a naphthalenic core and a long ansa chain, originates from a fascinating biosynthetic pathway orchestrated by a sophisticated enzymatic assembly line in Streptomyces species. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, focusing on the genetic and biochemical intricacies that govern its production. We will delve into the biosynthetic gene cluster, the formation of the starter unit, the assembly of the polyketide chain, and key experimental methodologies used to elucidate this pathway.

The Naphthomycin Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis is encoded within a large biosynthetic gene cluster (BGC) found in various Streptomyces species, including Streptomyces sp. CS and Streptomyces naphthomycinicus.[1][2] In Streptomyces sp. CS, a 106 kb region has been sequenced, revealing 32 complete open reading frames (ORFs).[1][3] This cluster contains all the necessary genetic information for the production of the naphthomycin scaffold, including genes for the synthesis of the starter unit, the polyketide synthase machinery, and tailoring enzymes that modify the final molecule.

Table 1: Key Components of the Naphthomycin Biosynthetic Gene Cluster in Streptomyces sp. CS [1][3]

| Gene/ORF Category | Number of Genes | Function |

| Polyketide Synthase (PKS) | 5 | Assembly of the polyketide backbone |

| 3-Amino-5-hydroxybenzoic Acid (AHBA) Synthesis | 8 | Formation of the starter unit |

| Modification/Tailoring | Multiple | Halogenation, hydroxylation, etc. |

| Regulation | Multiple | Control of gene expression |

| Transport/Resistance | Multiple | Export of the antibiotic and self-resistance |

The Biosynthesis of the Starter Unit: 3-Amino-5-hydroxybenzoic Acid (AHBA)

The biosynthesis of this compound is initiated with the formation of a unique starter unit, 3-amino-5-hydroxybenzoic acid (AHBA).[1][3] AHBA is a crucial precursor for a wide range of ansamycin and mitomycin antibiotics.[4] Its synthesis proceeds via a modified shikimate pathway, known as the aminoshikimate pathway.[4]

This pathway begins with intermediates from primary metabolism and involves a series of enzymatic reactions to produce AHBA. A key enzyme in this process is AHBA synthase, which catalyzes the final aromatization step.[4][5][6] This enzyme has been a valuable tool for identifying ansamycin biosynthetic gene clusters through genetic screening.[4]

The Polyketide Assembly Line

Following the synthesis of the AHBA starter unit, the core structure of this compound is assembled by a Type I polyketide synthase (PKS). This multi-enzyme complex functions as an assembly line, iteratively adding extender units to the growing polyketide chain.[7] The extender units are typically derived from malonyl-CoA and methylmalonyl-CoA.

The PKS machinery is organized into modules, with each module responsible for one cycle of chain elongation. A typical module consists of several domains:

-

Acyltransferase (AT): Selects the appropriate extender unit.

-

Ketosynthase (KS): Catalyzes the condensation reaction, extending the polyketide chain.

-

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain.

-

Optional modifying domains (KR, DH, ER): Ketoreductase, Dehydratase, and Enoyl Reductase domains that modify the β-keto group of the newly added extender unit.

The specific number and arrangement of these modules and domains within the PKS genes of the naphthomycin cluster dictate the final structure of the polyketide backbone.

Post-PKS Modifications

After the full-length polyketide chain is assembled and released from the PKS, it undergoes a series of post-PKS modifications by tailoring enzymes. These enzymes, also encoded within the BGC, are responsible for the final structural maturation of this compound. These modifications can include hydroxylation, methylation, and halogenation, which are crucial for the biological activity of the final compound. For instance, in Streptomyces sp. CS, the halogenase gene nat1 is responsible for the chlorination at the C-30 position of some naphthomycin derivatives.[1][3]

Experimental Protocols

Elucidating the this compound biosynthesis pathway has relied on a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments.

Gene Inactivation using CRISPR/Cas9 in Streptomyces

This protocol provides a general framework for targeted gene deletion in Streptomyces using the CRISPR/Cas9 system, a powerful tool for functional genomics.[8][9]

1. Design and Construction of the CRISPR/Cas9 Plasmid:

-

gRNA Design: Design a specific guide RNA (gRNA) targeting the gene of interest within the naphthomycin biosynthetic gene cluster. Several online tools are available for gRNA design to ensure high on-target activity and minimal off-target effects.

-

Plasmid Assembly: Synthesize and anneal oligonucleotides encoding the gRNA. Clone the annealed gRNA into a suitable Streptomyces-E. coli shuttle vector that expresses the Cas9 nuclease and the gRNA. A commonly used vector is pCRISPomyces-2.[8]

-

Homology Arms: Amplify upstream and downstream homology arms (typically 1-2 kb) flanking the target gene from Streptomyces genomic DNA.

-

Final Construct Assembly: Assemble the homology arms into the gRNA-containing plasmid using a method like Gibson Assembly or Golden Gate cloning.[8]

2. Transformation into E. coli and Conjugation into Streptomyces:

-

Transformation: Transform the final CRISPR/Cas9 construct into a methylation-deficient E. coli strain, such as ET12567/pUZ8002, for subsequent conjugation.

-

Conjugation: Grow the E. coli donor strain and the recipient Streptomyces strain to the appropriate growth phase. Mix the donor and recipient cells on a suitable agar medium (e.g., SFM) and incubate to allow for conjugation.

-

Selection of Exconjugants: Overlay the conjugation plate with an appropriate antibiotic to select for Streptomyces exconjugants that have received the CRISPR/Cas9 plasmid.

3. Screening and Verification of Mutants:

-

Colony PCR: Screen the exconjugants by colony PCR using primers that flank the targeted gene. A smaller PCR product compared to the wild-type indicates a successful deletion.

-

Phenotypic Analysis: Analyze the mutant strain for the loss of this compound production using techniques like LC-MS.

-

Plasmid Curing: To remove the CRISPR/Cas9 plasmid, passage the mutant strain on non-selective media and screen for the loss of the antibiotic resistance marker.

Heterologous Expression of the Naphthomycin Gene Cluster

Heterologous expression is a powerful technique to study and engineer biosynthetic pathways.[2]

1. Cloning the Biosynthetic Gene Cluster:

-

Construct a cosmid or fosmid library of the genomic DNA from the this compound-producing Streptomyces strain.

-

Screen the library using probes derived from conserved genes within the naphthomycin cluster, such as the AHBA synthase gene.

-

Identify and sequence overlapping cosmids/fosmids to obtain the complete gene cluster.

2. Subcloning into an Expression Vector:

-

Subclone the entire gene cluster into a suitable Streptomyces expression vector. This can be an integrative vector (integrates into the host chromosome) or a replicative vector.

3. Transformation of a Heterologous Host:

-

Introduce the expression construct into a genetically tractable and well-characterized Streptomyces host strain, such as S. coelicolor or S. albus.[2] Transformation can be achieved through protoplast transformation or conjugation.

4. Fermentation and Analysis:

-

Culture the heterologous host under conditions suitable for secondary metabolite production.

-

Extract the culture broth and analyze for the production of this compound and any new derivatives using LC-MS and NMR.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in this compound biosynthesis can aid in understanding the intricate relationships between genes, enzymes, and metabolites.

Figure 1: A simplified overview of the this compound biosynthesis pathway.

Figure 2: Experimental workflow for the characterization of a biosynthetic gene cluster.

Conclusion

The biosynthesis of this compound is a complex and highly regulated process that showcases the remarkable metabolic capabilities of Streptomyces. Understanding this pathway at a molecular level is crucial for efforts to engineer the production of novel ansamycin derivatives with improved therapeutic properties. The combination of genetic manipulation, heterologous expression, and detailed biochemical analysis continues to unravel the intricacies of this fascinating biosynthetic machinery. This technical guide provides a solid foundation for researchers aiming to explore and exploit the this compound biosynthetic pathway for drug discovery and development. Further research focusing on the detailed kinetic characterization of the biosynthetic enzymes and the elucidation of the regulatory networks will undoubtedly pave the way for the rational design and overproduction of these valuable natural products.

References

- 1. CRISPR/Cas-Mediated Genome Editing of Streptomyces | Springer Nature Experiments [experiments.springernature.com]

- 2. Identification and Heterologous Expression of the Chaxamycin Biosynthesis Gene Cluster from Streptomyces leeuwenhoekii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cloning and functional analysis of the naphthomycin biosynthetic gene cluster in Streptomyces sp. CS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Amino-5-hydroxybenzoic acid synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crystal structure of 3-amino-5-hydroxybenzoic acid (AHBA) synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]

- 9. researchgate.net [researchgate.net]

The Crucial Role of 3-amino-5-hydroxybenzoic Acid (AHBA) as a Precursor in the Biosynthesis of Naphthomycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthomycin B, a member of the ansamycin family of antibiotics, exhibits a range of biological activities, making it a molecule of significant interest in drug discovery and development. Central to its biosynthesis is the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which initiates the polyketide assembly line. This technical guide provides an in-depth exploration of the biosynthesis of this compound with a core focus on the pivotal role of its precursor, AHBA. We will delve into the enzymatic steps leading to AHBA formation, its subsequent incorporation into the this compound scaffold, and detailed experimental protocols for studying this intricate biosynthetic pathway. This guide is intended to be a valuable resource for researchers in natural product chemistry, microbiology, and drug development, providing both foundational knowledge and practical methodologies for the investigation and potential engineering of this compound biosynthesis.

Introduction to this compound and the Significance of AHBA

This compound is a naphthalenic ansamycin antibiotic produced by various species of Streptomyces, including Streptomyces galbus and Streptomyces diastatochromogenes. Ansamycins are a class of macrolactams characterized by an aliphatic ansa chain bridging a naphthoquinonic or benzoquinonic core. The biosynthesis of these complex molecules is a fascinating example of microbial secondary metabolism, orchestrated by large multienzyme complexes known as polyketide synthases (PKS).

The initiation of the polyketide chain in this compound biosynthesis is not a random event. It is primed by a specific starter unit, 3-amino-5-hydroxybenzoic acid (AHBA). This aromatic precursor is synthesized via a specialized branch of the shikimate pathway, known as the aminoshikimate pathway. The AHBA molecule provides the C7N aromatic core that is a hallmark of many ansamycin antibiotics. Understanding the biosynthesis of AHBA and its incorporation into the final product is therefore critical for any efforts aimed at improving this compound production or generating novel analogues through biosynthetic engineering.

The Biosynthetic Pathway of AHBA

The formation of AHBA is a multi-step enzymatic process that begins with intermediates from primary metabolism. The key enzyme in the final step of this pathway is AHBA synthase.

Key Enzymes and Intermediates in AHBA Biosynthesis:

| Enzyme | Gene (example from Rifamycin biosynthesis) | Substrate | Product |

| 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase | aroG, aroF, aroH | Phosphoenolpyruvate + Erythrose-4-phosphate | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) |